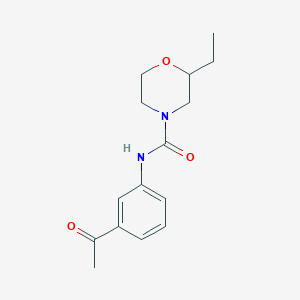
N-(1-cyclopropylethyl)-5-methylthiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyclopropylethyl)-5-methylthiophene-2-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CPET, and it is a member of the thiophene class of compounds. CPET has been found to have a range of interesting properties, including its ability to interact with certain receptors in the body.
科学研究应用
CPET has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of CPET as a tool for studying the function of certain receptors in the body. CPET has been found to interact with the alpha7 nicotinic acetylcholine receptor, which is involved in a range of physiological processes, including cognitive function and inflammation. CPET has also been studied for its potential applications in the treatment of various diseases, including Alzheimer's disease and schizophrenia.
作用机制
The mechanism of action of CPET involves its interaction with the alpha7 nicotinic acetylcholine receptor. CPET binds to this receptor with high affinity, leading to the activation of various signaling pathways within the cell. This activation can lead to a range of physiological effects, including changes in the release of neurotransmitters and the regulation of inflammation.
Biochemical and Physiological Effects:
CPET has been found to have a range of biochemical and physiological effects. Studies have shown that CPET can enhance cognitive function in animal models, and it has also been found to have anti-inflammatory effects. CPET has also been studied for its potential applications in the treatment of various diseases, including Alzheimer's disease and schizophrenia.
实验室实验的优点和局限性
One of the main advantages of using CPET in lab experiments is its high affinity for the alpha7 nicotinic acetylcholine receptor. This makes it a useful tool for studying the function of this receptor and its role in various physiological processes. However, there are also some limitations to using CPET in lab experiments. For example, it can be difficult to obtain high-quality samples of CPET, and the synthesis process can be complex and time-consuming.
未来方向
There are many potential future directions for research involving CPET. One area of interest is the development of new drugs that target the alpha7 nicotinic acetylcholine receptor. CPET could be used as a starting point for the development of these drugs, which could have a range of therapeutic applications. Other potential future directions for research include the study of the mechanism of action of CPET and the development of new synthetic methods for producing CPET.
Conclusion:
In conclusion, N-(1-cyclopropylethyl)-5-methylthiophene-2-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. CPET has a range of interesting properties, including its ability to interact with the alpha7 nicotinic acetylcholine receptor. CPET has been found to have a range of biochemical and physiological effects, and it has potential applications in the treatment of various diseases. While there are some limitations to using CPET in lab experiments, there are also many potential future directions for research involving this compound.
合成方法
The synthesis method for CPET involves several steps, including the reaction of 5-methylthiophene-2-carboxylic acid with cyclopropylmethylamine. The resulting product is then purified and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry. The synthesis of CPET is a complex process that requires careful attention to detail and a thorough understanding of organic chemistry.
属性
IUPAC Name |
N-(1-cyclopropylethyl)-5-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-7-3-6-10(14-7)11(13)12-8(2)9-4-5-9/h3,6,8-9H,4-5H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUXOIYENRMTCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NC(C)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyclopropylethyl)-5-methylthiophene-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-7-carboxamide](/img/structure/B7513357.png)
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-propan-2-ylsulfonylbenzamide](/img/structure/B7513364.png)


![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2,5-dimethyl-1-pyridin-2-ylpyrrole-3-carboxamide](/img/structure/B7513397.png)